molecular formula C12H17NO2 B111182 3-(Benzylamino)-3-methylbutanoic Acid CAS No. 113479-11-1

3-(Benzylamino)-3-methylbutanoic Acid

Cat. No. B111182
CAS RN: 113479-11-1
M. Wt: 207.27 g/mol
InChI Key: DHXNGBMVPJHMBV-UHFFFAOYSA-N
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Description

The compound “3-(Benzylamino)-3-methylbutanoic Acid” is likely to be a derivative of butanoic acid, which is a four-carbon carboxylic acid. The “3-(Benzylamino)” part suggests that a benzylamine group is attached to the third carbon of the butanoic acid .


Synthesis Analysis

While specific synthesis methods for this compound are not available, amines can generally be synthesized through methods such as reductive amination of aldehydes or ketones . The carboxylic acid part can be introduced through various methods, including oxidation of primary alcohols or aldehydes.


Chemical Reactions Analysis

Amines, such as benzylamine, are known to undergo reactions like alkylation and acylation . The carboxylic acid group can participate in reactions like esterification.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Amines generally have a basic character, and carboxylic acids are acidic . The presence of the benzyl group could impart hydrophobic characteristics.

Scientific Research Applications

Structural Modification of Natural Products

3-(Benzylamino)-3-methylbutanoic Acid: is utilized in the structural modification of natural products. By introducing amino acids into natural products, researchers aim to improve solubility, activity, and minimize adverse effects. This modification is crucial for enhancing the performance of natural products in drug discovery .

Synthesis of Piperidine Derivatives

In pharmacology, 3-(Benzylamino)-3-methylbutanoic Acid derivatives are synthesized for their potential use in creating piperidine derivatives. These derivatives are present in various pharmaceuticals and show promise in the inhibition of cholinesterase receptors, which is significant for conditions like Alzheimer’s disease .

Food Industry Applications

The compound’s derivatives are explored for their role in the food industry, particularly in the synthesis of flavor-enhancing compounds. Amino acids derived from 3-(Benzylamino)-3-methylbutanoic Acid could potentially be used to improve the nutritional value and taste of food products .

Medical Research

In medical research, 3-(Benzylamino)-3-methylbutanoic Acid is a starting reagent in the synthesis of various medically relevant compounds. Its derivatives are being studied for their potential to act as precursors in the development of new medications with improved efficacy and targeted delivery .

Biochemical Research

Biochemically, 3-(Benzylamino)-3-methylbutanoic Acid is involved in the study of enzyme inhibitors, particularly monoamine oxidase inhibitors. These inhibitors have applications in treating neurodegenerative diseases such as Parkinson’s disease, making the compound significant in the development of new therapeutic agents .

Industrial Synthesis

Industrially, 3-(Benzylamino)-3-methylbutanoic Acid is used in the synthesis of semi-synthetic penicillins. It serves as a precursor in the production of β-lactam antibiotics, which are crucial in the pharmaceutical industry for creating a wide range of antibacterial medications .

Future Directions

The future directions would depend on the potential applications of this compound. For instance, if it shows promising biological activity, it could be further investigated for drug development .

properties

IUPAC Name

3-(benzylamino)-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-12(2,8-11(14)15)13-9-10-6-4-3-5-7-10/h3-7,13H,8-9H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHXNGBMVPJHMBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)O)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50456593
Record name 3-(Benzylamino)-3-methylbutanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50456593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzylamino)-3-methylbutanoic Acid

CAS RN

113479-11-1
Record name 3-(Benzylamino)-3-methylbutanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50456593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Methylcrotonic acid (12.0 g) was dissolved in pyridine (40 ml), and benzyl amine (12.8 g) was added thereto, and the mixture was stirred for 3 hours at 120° C. The reaction mixture was cooled to room temperature, and after acetone was added to the resulting suspension, crystals were collected by filtration and washed. The crystals were dried under reduced pressure to give 3-benzylamino-3-methylbutanoic acid (10.3 g, Y.:42%) as colorless crystals.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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